1-Propyl-4-piperidone
Overview
Description
1-Propyl-4-piperidone is an organic compound with the molecular formula C₈H₁₅NO. It is a clear, yellow liquid with a boiling point of 56°C at 1 mm Hg pressure and a specific gravity of 0.936 . This compound is part of the piperidone family, which are saturated heterocyclic organic compounds.
Mechanism of Action
Target of Action
It is known that 1-propyl-4-piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Mode of Action
It is known that substituted and dehydro derivatives of 4-piperidinone, which includes this compound, are intermediates in alkaloid syntheses .
Biochemical Pathways
It is known that this compound is used in the synthesis of various alkaloids .
Action Environment
It is known that this compound is a liquid at room temperature with a boiling point of 56 °c at 1 mmhg and a density of 0936 g/mL at 25 °C .
Biochemical Analysis
Biochemical Properties
1-Propyl-4-piperidone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound has been used in the preparation of 9-[2-(2-methyl-5-pyridyl)-ethyl]-3-propyl-1,2,3,4-tetrahydro-γ-carboline . The compound’s interaction with enzymes such as piperidine derivatives is crucial for its role in biochemical synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, peripheral nervous system, and autonomic nervous system . The compound’s impact on cell function is mediated through its interaction with opioid receptors, leading to changes in cell signaling and gene expression . Additionally, this compound has been shown to modulate cytokine expression, which plays a role in cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an intermediate in the synthesis of various chemical compounds, facilitating the formation of new chemical bonds . It interacts with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . These interactions result in changes in gene expression, which can influence cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to this compound has been observed to affect cellular function, including changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on cellular function and metabolism . At low doses, this compound has been observed to modulate cytokine expression and cellular metabolism . At high doses, the compound can cause toxic or adverse effects, including changes in cell signaling and gene expression . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of complex organic molecules is mediated through its interaction with piperidine derivatives and other enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins . Studies have shown that this compound is distributed throughout various tissues, including the central nervous system, peripheral nervous system, and autonomic nervous system .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell . Studies have shown that this compound is localized in various subcellular compartments, including the cytoplasm and nucleus . This localization plays a crucial role in determining the compound’s impact on cellular function and metabolism .
Preparation Methods
1-Propyl-4-piperidone can be synthesized through various methods. One common approach involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . Another method utilizes divinyl ketones in an aza-Michael reaction to produce 4-piperidone scaffolds . These methods are efficient and yield high-quality products suitable for further chemical transformations.
Chemical Reactions Analysis
1-Propyl-4-piperidone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Propyl-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Propyl-4-piperidone can be compared to other piperidone derivatives, such as:
4-Piperidone: The parent compound, which lacks the propyl group.
1-Methyl-4-piperidone: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-4-piperidone: Contains an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in synthesis and research .
Properties
IUPAC Name |
1-propylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZKYYCJUNORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177700 | |
Record name | 1-Propyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23133-37-1 | |
Record name | 1-Propyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23133-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023133371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PROPYL-4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL9F858M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 1-Propyl-4-piperidone and how do they influence its potential as a biophotonic material?
A1: this compound is characterized by a central heterocyclic piperidone ring with a propyl group attached to the nitrogen atom. A key structural feature is the flattened boat conformation of the piperidone ring. [] This conformation, along with the two almost planar fragments containing benzene rings, promotes conjugation within the molecule. [] Conjugation is crucial for biophotonic materials as it allows for the absorption and emission of light, making this compound a prospective candidate for such applications.
Q2: What computational chemistry methods have been employed to study this compound, and what insights have they provided?
A2: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set to investigate the molecular properties of this compound. [] These computational approaches have been instrumental in calculating the optimized molecular geometry, vibrational frequencies, and infrared and Raman intensities of the molecule. [] The close agreement between the calculated and experimental vibrational frequencies validates the accuracy of these computational models. Furthermore, analysis of molecular frontier orbitals and thermodynamic properties derived from these calculations provides valuable insights into the reactivity and stability of this compound. []
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